3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4/c1-13-8-10-24(11-9-13)18-12-14(2)22-20-19(15(3)23-25(18)20)16-4-6-17(21)7-5-16/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZZKHNOWJOXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrazole in the presence of a base can yield the desired pyrazolopyrimidine scaffold . Industrial production methods often employ optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine , often referred to by its CAS number 877790-55-1, has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly in relation to its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. Research suggests that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, they may target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and metastasis.
Antidepressant Properties
There is emerging evidence that pyrazolo-pyrimidine derivatives can act as antidepressants by modulating neurotransmitter systems. Specifically, they may influence serotonin and norepinephrine levels in the brain, providing a basis for their use in treating mood disorders. The piperidine moiety is particularly significant as it can enhance the binding affinity to serotonin receptors.
Neuroprotective Effects
The neuroprotective capabilities of this compound are under investigation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression.
Anti-inflammatory Activity
Compounds within this class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes them candidates for treating conditions characterized by chronic inflammation, including arthritis and cardiovascular diseases.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the efficacy of a related pyrazolo-pyrimidine compound in inhibiting tumor growth in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to control groups, highlighting the potential of this class of compounds in oncology .
Case Study 2: Neuroprotection
Another research project investigated the neuroprotective effects of similar compounds on cultured neurons exposed to oxidative stress. The findings indicated that treatment with these compounds resulted in decreased cell death and improved cellular function, suggesting their therapeutic potential for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent modifications. Below is a comparative analysis with key analogs:
Pharmacokinetic and Pharmacodynamic Comparisons
Solubility and Bioavailability
- The 4-methylpiperidinyl group in the target compound improves water solubility (LogP = 2.9) compared to analogs with unsubstituted piperidine (LogP = 3.5) .
- Methoxy-substituted analogs (e.g., 2-(4-MeO-Ph)-derivatives) exhibit higher plasma protein binding (95% vs. 89% for the target compound) due to increased polarity .
Target Selectivity
- The target compound shows 10-fold higher selectivity for CDK2 over CDK4 compared to 3-(2-Cl-Ph)-5-Me-7-(4-Ph-piperazinyl) analogs, attributed to the 4-methylpiperidinyl group’s spatial compatibility .
- 3,5-Dimethylpiperidinyl analogs demonstrate off-target activity at serotonin receptors (5-HT₂A), whereas the target compound avoids this due to its 4-methyl substitution .
Metabolic Stability
Key Research Findings
- Kinase Inhibition : The target compound inhibits CDK2 with an IC₅₀ of 0.45 µM, outperforming 7-phenyl analogs (IC₅₀ = 1.2 µM) .
- Anti-inflammatory Activity : In murine models, it reduces TNF-α levels by 62% at 10 mg/kg, comparable to methotrexate but with fewer hepatotoxic effects .
- Anticancer Potential: Induces apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.7 µM) via caspase-3 activation, a mechanism absent in 3-(4-F-Ph) derivatives .
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a chlorophenyl group and a methylpiperidine moiety, which contribute to its unique structural and functional properties. The presence of these groups enhances its interaction with biological targets.
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines have been extensively studied for their potential as therapeutic agents. The biological activities associated with this compound include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds within this class have shown significant inhibitory effects on CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor cell proliferation in various cancer cell lines .
- Antitumor Activity : In vitro studies indicate that this compound exhibits antitumor properties by inhibiting the growth of cancer cells. The specific mechanisms involve interference with signaling pathways essential for tumor survival and proliferation .
- Enzyme Inhibition : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of enzymes such as α-glucosidase. For instance, studies show that certain analogs exhibit IC50 values significantly lower than standard reference drugs, indicating potent inhibitory activity against this enzyme .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:
-
Anticancer Properties :
- A study evaluated the effect of various pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their antitumor efficacy. For example, compounds with specific substitutions showed enhanced inhibitory effects on CDKs and subsequent tumor growth inhibition (IC50 values ranging from 15.2 µM to over 200 µM) compared to standard treatments .
-
Enzyme Inhibition :
- Another investigation focused on the α-glucosidase inhibitory activity of synthesized derivatives. The study found that certain compounds exhibited high potency (IC50 values as low as 15.2 µM), outperforming established inhibitors like acarbose (IC50 = 750 µM), suggesting potential applications in managing diabetes .
Comparative Analysis
The following table summarizes key findings related to the biological activity of selected pyrazolo[1,5-a]pyrimidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl and methylpiperidine groups | CDK inhibitor; Antitumor activity |
| 2-(Phenyl)-3-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | Phenyl group instead of chlorophenyl | CDK inhibitor |
| 2-(4-Fluorophenyl)-3-methyl-7-(methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | Fluorinated phenyl group | Antitumor activity |
| 2-(Naphthalen-2-yl)-3,5-dimethyl-7-(4-piperidinyl)pyrazolo[1,5-a]pyrimidine | Naphthalene substitution | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole amines with diketones or trifluoromethyl ketones. For example, describes a protocol where 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine reacts with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione at 433–438 K for 2.5 hours, yielding 66.78% after recrystallization from methanol . Optimization may involve solvent selection (e.g., ethanol/acetone mixtures for crystallization) and temperature modulation to reduce side products.
- Key Data :
| Reaction Temperature | Solvent for Crystallization | Yield |
|---|---|---|
| 433–438 K | Methanol | 66.78% |
Q. How is the structural identity of this pyrazolo[1,5-a]pyrimidine derivative confirmed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. and highlight SC-XRD parameters (R factor < 0.055, data-to-parameter ratio > 17.0) for related pyrazolo[1,5-a]pyrimidines . Complementary techniques include:
- NMR : 1H/13C NMR to verify substituent positions (e.g., methyl groups at positions 2 and 5).
- MS : High-resolution mass spectrometry to confirm molecular weight (e.g., reports MS data for analogs with Cl/F substituents) .
Q. What purification strategies are effective for removing byproducts in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology : Recrystallization using mixed solvents (e.g., ethanol/acetone in ) improves purity . For polar byproducts, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. emphasizes solvent selection to avoid decomposition during purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Substitution Patterns : Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ) to assess impact on target binding .
- Enzyme Assays : Use kinase inhibition assays (e.g., KDR kinase in ) or receptor-binding studies (e.g., benzodiazepine receptor ligands) with IC50 determination .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to kinases or receptors.
- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories (e.g., suggests integrating AI-driven tools like COMSOL for dynamic simulations) .
- Validation : Cross-reference computational results with experimental data (e.g., SC-XRD bond lengths in ) .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?
- Methodology :
- Batch Analysis : Verify compound purity via HPLC (e.g., notes 95%+ purity thresholds) .
- Assay Variability : Replicate assays under controlled conditions (e.g., pH, temperature). highlights discrepancies in melting points due to polymorphic forms .
- Case Study : If a derivative shows low activity despite favorable docking predictions, evaluate solubility (e.g., logP via HPLC) or metabolic stability (e.g., microsomal assays).
Experimental Design Frameworks
Q. What theoretical frameworks guide the design of pyrazolo[1,5-a]pyrimidine-based drug discovery projects?
- Methodology : Link research to established theories:
- Purine Antimetabolite Theory : Exploit structural mimicry of purines () to disrupt nucleic acid synthesis .
- Kinase Inhibition Hypothesis : Target ATP-binding pockets using planar pyrimidine cores ( ) .
Q. How can researchers integrate AI into the optimization of synthetic protocols for this compound?
- Methodology :
- Predictive Modeling : Train AI algorithms on reaction databases to predict optimal solvents/catalysts. highlights COMSOL Multiphysics for simulating reaction kinetics .
- Automation : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., temperature gradients, stoichiometry).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
